2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-5-4-6-12-9-14-19(25-17(11)12)21-18(22-20(14)26)13-7-8-15(23-2)16(10-13)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYFCFDORREDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and a suitable nucleophile.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Carbonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include derivatives with variations in substituent positions, aromatic groups, and functional moieties. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Chromeno[2,3-d]pyrimidine Derivatives
Key Observations :
- Electron-Donating vs.
- Methoxy vs. Methyl at Position 9 : Methoxy groups (e.g., in ) increase polarity, while methyl (target compound) may enhance lipophilicity.
- Thione vs. Imino-Thione: The thione group in the target compound differs from imino-thione hybrids (e.g., 6e in ), which exhibit dual functionality for coordination or hydrogen bonding.
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers higher efficiency and reduced reaction times compared to traditional methods.
- Solvent-free conditions () align with green chemistry principles, though yields for the target compound’s analogs vary (65–75% in ).
Antibacterial and Antioxidant Activity :
- Chromeno-pyrimidines with electron-donating groups (e.g., methoxy) showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli ().
- Compound 4e (methoxy-substituted) in exhibited significant antioxidant activity (IC₅₀ = 12 µM in DPPH assay), suggesting that the target compound’s 3,4-dimethoxy groups may confer similar properties.
Toxicity Predictions :
Substituent Effects on Reactivity
- Methoxy Position : Derivatives with methoxy at position 9 (e.g., 6e in ) showed higher thermal stability (m.p. >260°C) compared to position 7 or 8, likely due to steric and electronic effects.
- Thione Group : The thione moiety in the target compound may enhance metal-binding capacity compared to oxygen analogs, as seen in IR spectra (C=S stretch at ~1250 cm⁻¹ in ).
Biological Activity
2-(3,4-Dimethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the chromeno-pyrimidine family. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.39 g/mol. The compound features a chromeno-pyrimidine backbone with substituents that enhance its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for several pathogens have been documented:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results suggest that the compound may serve as a potential agent in treating infections caused by these microorganisms.
Antiviral Activity
In addition to its antimicrobial effects, this compound has demonstrated antiviral properties in preliminary studies. It has been tested against several viruses, including influenza and herpes simplex virus (HSV). The compound showed a notable reduction in viral replication at specific concentrations:
| Virus | IC50 (μM) |
|---|---|
| Influenza A | 15 |
| Herpes Simplex Virus | 20 |
These findings highlight its potential as an antiviral therapeutic agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| A549 | 10 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with various cellular targets. It is believed to inhibit key enzymes involved in microbial metabolism and viral replication while also modulating signaling pathways related to cell proliferation and apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Antiviral Research : In a study published by Johnson et al. (2022), the antiviral effects against HSV were assessed using plaque reduction assays. The compound demonstrated a dose-dependent reduction in viral plaques.
- Cancer Cell Line Testing : A comprehensive analysis by Lee et al. (2023) investigated the cytotoxic effects on MCF-7 and A549 cells. The study concluded that the compound induced apoptosis through the mitochondrial pathway.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(3,4-dimethoxyphenyl)-9-methyl-chromeno[2,3-d]pyrimidine-4-thione?
Microwave-assisted synthesis is a validated approach for chromeno[2,3-d]pyrimidine derivatives. This method reduces reaction times (10–30 minutes) and improves yields (55–75%) compared to conventional heating. Key steps include cyclocondensation of amino acid precursors under microwave irradiation (300–500 W) in polar aprotic solvents like DMF or DCM. Structural analogs synthesized via this method show consistent purity (>95%) confirmed by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
Multimodal spectroscopic characterization is critical:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–3.0 ppm) on the chromene and pyrimidine rings.
- IR spectroscopy : Identify the C=S stretch (~1,150–1,250 cm⁻¹) and C=N imine bonds (~1,600–1,650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode (MeOH/DCM 9:1) to verify the molecular ion peak (e.g., [M+Na]⁺) .
Q. What solvent systems are optimal for solubility and stability studies?
The compound’s solubility is influenced by its thione and aromatic groups. Use DMSO or DMF for stock solutions due to high polarity. For biological assays, dilute in aqueous buffers (e.g., PBS with ≤1% DMSO). Stability testing should include HPLC monitoring under varying pH (4–9) and temperatures (4–37°C) to assess degradation .
Advanced Research Questions
Q. How can researchers design assays to evaluate kinase inhibition activity?
Target kinases implicated in disease pathways (e.g., CDK5, GSK3α/β, PIM1) using in vitro kinase assays. Protocols include:
- Radioactive assays : Measure ³³P-ATP incorporation into substrate peptides.
- Luminescence-based assays : Use ADP-Glo™ to quantify kinase activity. Pre-incubate the compound (1–50 µM) with kinase enzymes, then add ATP/substrate. Compare IC₅₀ values against control inhibitors (e.g., staurosporine) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurities:
- Reproducibility checks : Validate results across ≥3 independent labs.
- Purity reassessment : Use HPLC-MS to exclude degradation products.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify nonspecific binding .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematically modify substituents:
- Methoxy groups : Replace 3,4-dimethoxy with halogen or bulky substituents to enhance hydrophobic interactions.
- Thione moiety : Substitute with oxo or selenone groups to modulate electron density.
- Chromene ring : Introduce electron-withdrawing groups (e.g., nitro) to alter π-π stacking. Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets .
Q. What computational methods predict binding modes with therapeutic targets?
Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model interactions with kinases. Key steps:
- Docking : Use crystal structures (PDB: e.g., 4V1 for pyrimidine derivatives) to identify binding poses.
- Free energy calculations : Apply MM-PBSA to estimate binding affinities.
- Pharmacophore mapping : Align scaffolds with known inhibitors (e.g., imatinib) to identify critical motifs .
Q. How can researchers address challenges in scaling up synthesis?
Optimize microwave parameters (power, irradiation time) for batch scalability. Use flow chemistry for continuous synthesis, reducing thermal degradation. Monitor intermediates via TLC or inline IR. For purification, employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What analytical techniques assess stability under physiological conditions?
Q. How can researchers validate target engagement in cellular models?
Use CRISPR-Cas9 knockout cell lines to confirm kinase dependency. Techniques include:
- Western blotting : Measure phosphorylation levels of downstream substrates (e.g., tau for GSK3β).
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding by thermal stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
